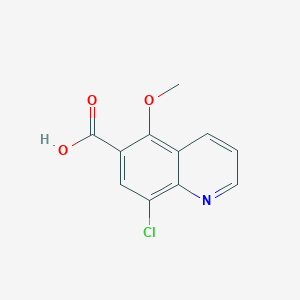

8-Chloro-5-methoxyquinoline-6-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C11H8ClNO3 |

|---|---|

Peso molecular |

237.64 g/mol |

Nombre IUPAC |

8-chloro-5-methoxyquinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-6-3-2-4-13-9(6)8(12)5-7(10)11(14)15/h2-5H,1H3,(H,14,15) |

Clave InChI |

CKPKMIMKKGVNTD-UHFFFAOYSA-N |

SMILES canónico |

COC1=C2C=CC=NC2=C(C=C1C(=O)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 8-Chloro-5-methoxyquinoline-6-carboxylic acid typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 5-methoxyquinoline with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 8th position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

8-Chloro-5-methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Aplicaciones Científicas De Investigación

8-Chloro-5-methoxyquinoline-6-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 8-Chloro-5-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparación Con Compuestos Similares

Key Observations :

- Higher lipophilicity (LogP) in the reference compound improves membrane permeability.

- The hydroxy analog’s lower LogP correlates with reduced cellular uptake in hydrophobic environments .

Actividad Biológica

8-Chloro-5-methoxyquinoline-6-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

8-Chloro-5-methoxyquinoline-6-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of the chloro and methoxy substituents enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 8-chloro-5-methoxyquinoline-6-carboxylic acid. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 | |

| Escherichia coli | 0.125 | |

| Klebsiella pneumoniae | 0.25 | |

| Acinetobacter baumannii | 0.5 |

The compound exhibited a notable MIC against Staphylococcus aureus, outperforming standard antibiotics in certain cases, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

Research indicates that 8-Chloro-5-methoxyquinoline-6-carboxylic acid possesses anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following mechanisms were noted:

- Apoptosis Induction : Increased expression of pro-apoptotic proteins.

- Cell Cycle Arrest : G2/M phase arrest was observed, indicating interference with cell division processes.

The biological activity of 8-Chloro-5-methoxyquinoline-6-carboxylic acid is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. For instance, it has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting its antibacterial effects .

Research Findings

Recent literature reviews have consolidated findings on the synthesis and biological activity of quinoline derivatives, including 8-Chloro-5-methoxyquinoline-6-carboxylic acid. The compound's derivatives have been explored for enhanced potency and reduced toxicity.

Table 2: Summary of Recent Research Findings

Q & A

Q. What are the key considerations for optimizing the synthesis of 8-chloro-5-methoxyquinoline-6-carboxylic acid?

The synthesis of quinoline derivatives typically involves multi-step reactions requiring precise control of reaction parameters. For 8-chloro-5-methoxyquinoline-6-carboxylic acid, critical optimization steps include:

- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) at 80–120°C often enhance reactivity for halogenation and methoxylation steps .

- Catalyst use : Palladium or copper catalysts may improve cross-coupling efficiency during intermediate formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures >95% purity .

Q. How can researchers confirm the structural identity of 8-chloro-5-methoxyquinoline-6-carboxylic acid?

A combination of spectroscopic and crystallographic techniques is recommended:

Q. What strategies improve the solubility of 8-chloro-5-methoxyquinoline-6-carboxylic acid for in vitro assays?

Quinoline carboxylic acids often exhibit poor aqueous solubility. Effective approaches include:

Q. Which analytical techniques are suitable for quantifying 8-chloro-5-methoxyquinoline-6-carboxylic acid in complex matrices?

Q. How does 8-chloro-5-methoxyquinoline-6-carboxylic acid compare structurally to its analogs?

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 8-Chloro-quinoline-6-carboxylic acid | C₁₁H₈ClNO₃ | Lacks methoxy group at C5; reduced steric hindrance |

| 5-Methoxyquinoline-6-carboxylic acid | C₁₁H₉NO₃ | Lacks chloro at C8; altered electronic properties |

| 8-Fluoro-5-methoxyquinoline-6-carboxylic acid | C₁₁H₈FNO₃ | Fluorine substitution at C8 may enhance metabolic stability |

Advanced Research Questions

Q. What reaction mechanisms govern the substitution patterns in 8-chloro-5-methoxyquinoline-6-carboxylic acid derivatives?

- Electrophilic aromatic substitution (EAS) : Chlorination at C8 proceeds via nitration followed by Sandmeyer reaction, with methoxy at C5 acting as an electron-donating group .

- Nucleophilic displacement : Methoxy groups at C5 can be replaced by amines under acidic conditions . Mechanistic studies should employ isotopic labeling (e.g., O) to track reaction pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

Q. What methodologies enable the design of derivatives with enhanced pharmacokinetic properties?

Q. What challenges arise in crystallographic analysis of 8-chloro-5-methoxyquinoline-6-carboxylic acid?

Q. How can interaction studies elucidate the compound’s binding to target proteins?

- SPR spectroscopy : Immobilize the compound on CM5 chips to measure binding kinetics (e.g., values) .

- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., DHFR) .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during ligand-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.